5-chloro-6-hydroxy-1H-pyridazin-4-one
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Overview
Description
5-chloro-6-hydroxy-1H-pyridazin-4-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound, with the molecular formula C4H3ClN2O2, has a unique structure that includes a pyridazine ring substituted with chlorine and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-hydroxy-1H-pyridazin-4-one typically involves the reaction of mucochloric acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyridazinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-hydroxy-1H-pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazinones.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
5-chloro-6-hydroxy-1H-pyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 5-chloro-6-hydroxy-1H-pyridazin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-hydroxy-3-phenylpyridazine: Another pyridazinone derivative with similar pharmacological properties.
5-chloro-6-phenylpyridazin-3(2H)-one: Known for its antifungal activity.
Uniqueness
5-chloro-6-hydroxy-1H-pyridazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and chlorine substituents make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Properties
IUPAC Name |
5-chloro-6-hydroxy-1H-pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(8)1-6-7-4(3)9/h1H,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBVYZMSAQEDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C(C1=O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNC(=C(C1=O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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